Physicochemical Properties and Synthetic Methodologies of 6-Fluoro-3,3-dimethylisoindolin-1-one
Physicochemical Properties and Synthetic Methodologies of 6-Fluoro-3,3-dimethylisoindolin-1-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In contemporary medicinal chemistry, the design of sterically constrained, lipophilic building blocks is a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 6-Fluoro-3,3-dimethylisoindolin-1-one (CAS: 1440519-93-6) has emerged as a highly privileged scaffold, serving as a core intermediate in the synthesis of potent antagonists for the chemokine receptors CXCR2 and CCR6[1][2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 6-Fluoro-3,3-dimethylisoindolin-1-one, elucidates its mechanistic role in modulating tumor microenvironments, and details a self-validating, step-by-step synthetic workflow for its de novo preparation.
Physicochemical Profiling
The structural architecture of 6-Fluoro-3,3-dimethylisoindolin-1-one features a rigid bicyclic isoindolinone core. The strategic placement of a fluorine atom at the C6 position modulates the electron density of the aromatic ring, enhancing metabolic stability against cytochrome P450-mediated oxidation. Concurrently, the gem-dimethyl substitution at the C3 position restricts rotational freedom, effectively locking downstream derivatives into a bioactive conformation that minimizes the entropic penalty upon receptor binding.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| Chemical Name | 6-Fluoro-3,3-dimethylisoindolin-1-one | Standard IUPAC nomenclature. |
| CAS Number | 1440519-93-6 | Unique registry identifier[3]. |
| Molecular Formula | C₁₀H₁₀FNO | Defines atomic composition[3]. |
| Molecular Weight | 179.19 g/mol | Optimal low-MW fragment for lead optimization[3]. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Facilitates crucial hydrogen bonding with receptor residues. |
| Hydrogen Bond Acceptors | 2 (Carbonyl C=O, Fluorine) | Enhances target residence time via dipole interactions. |
| Rotatable Bonds | 0 | Highly rigid core; lowers entropic penalty upon binding. |
| Mass Spectrometry | m/z 180.1 [M+H]⁺ | Primary diagnostic ion for LC-MS validation[1]. |
Mechanistic Role in Drug Development (CXCR2/CCR6 Modulation)
6-Fluoro-3,3-dimethylisoindolin-1-one is predominantly utilized as a foundational pharmacophore in the development of allosteric modulators targeting CXCR2 and CCR6 [2].
CXCR2 is a G-protein coupled receptor (GPCR) that binds ELR+ CXC chemokines (such as CXCL1, CXCL2, and CXCL8). In oncology, tumor cells secrete these chemokines to recruit Myeloid-Derived Suppressor Cells (MDSCs) into the tumor microenvironment (TME) and to promote angiogenesis[1]. By incorporating the 6-Fluoro-3,3-dimethylisoindolin-1-one core into an antagonist, researchers can achieve high-affinity allosteric inhibition of CXCR2. This blockade reverses immune suppression, allowing cytotoxic T-cells to effectively infiltrate and reject the tumor[1][2].
Fig 1. CXCR2 signaling pathway and the mechanism of allosteric inhibition.
De Novo Synthesis & Experimental Protocols
The synthesis of 6-Fluoro-3,3-dimethylisoindolin-1-one requires a precise, three-step sequence: Cyanation, Reductive Cyclization, and Gem-Dimethylation. The following protocols are engineered to be self-validating, ensuring high yield and purity at each intermediate stage.
Fig 2. Three-step de novo synthetic workflow for 6-Fluoro-3,3-dimethylisoindolin-1-one.
Step A: Cyanation (Rosenmund-von Braun Reaction)
Objective: Convert the aryl bromide into a nitrile to establish the carbon atom required for the isoindolinone methylene bridge[1].
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Reaction Setup: Charge a 500 mL round-bottom flask with methyl 2-bromo-5-fluorobenzoate (48 g, 206 mmol), copper cyanide (CuCN, 37 g, 412 mmol), and anhydrous DMF (200 mL).
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Thermal Activation: Heat the mixture to 110°C and stir overnight. Causality: The high activation energy of the Rosenmund-von Braun reaction necessitates elevated temperatures to drive the substitution of the bromide by the cyanide ion.
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Workup: Cool the reaction to room temperature. Dilute with diethyl ether (1.5 L) and add Celite (100 g). Stir for 30 minutes. Causality: Copper salts form highly gelatinous precipitates. Celite acts as a critical filter aid, preventing emulsion formation and clogging during filtration.
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Isolation: Filter the solid, wash the filtrate with brine (3 × 200 mL), dry over MgSO₄, and evaporate the solvent under reduced pressure.
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Validation: The product, methyl 2-cyano-5-fluorobenzoate, should present as a colorless solid. LC-MS validation: m/z calculated for C₉H₇FNO₂ [M+H]⁺ 180, found 180[1].
Step B: Reductive Cyclization
Objective: Reduce the nitrile to a primary amine, triggering spontaneous intramolecular cyclization to form the lactam ring[1].
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Reaction Setup: Dissolve methyl 2-cyano-5-fluorobenzoate (10 g, 56 mmol) in methanol (200 mL). Add 10% Palladium on Carbon (Pd/C, 1.0 g) at room temperature.
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Hydrogenation: Stir the resulting suspension under a hydrogen atmosphere (50 psi) overnight. Causality: The pressurized hydrogen reduces the nitrile to a benzylamine intermediate. The proximity of the newly formed primary amine to the methyl ester drives a thermodynamically favorable nucleophilic acyl substitution, expelling methanol and closing the 5-membered lactam ring.
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Workup: Filter the reaction mixture through Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure.
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Validation: The product, 6-fluoroisoindolin-1-one, is obtained as a colorless solid. LC-MS validation: m/z calculated for C₈H₇FNO[M+H]⁺ 152, found 152[1].
Step C: Gem-Dimethylation
Objective: Install the gem-dimethyl group at the C3 position to restrict conformational flexibility[2].
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Reaction Setup: Dissolve 6-fluoroisoindolin-1-one in anhydrous THF and cool the solution to -78°C under a strict N₂ atmosphere.
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Deprotonation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, >2.0 equiv) dropwise. Causality: The first equivalent of n-BuLi deprotonates the acidic lactam N-H. The second equivalent deprotonates the C3 methylene bridge, forming a reactive carbanion. Maintaining -78°C is critical to suppress unwanted nucleophilic attack by n-BuLi on the carbonyl carbon.
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Alkylation: Add Methyl Iodide (MeI, >2.0 equiv) dropwise to the mixture. Causality: MeI acts as a highly reactive electrophile, undergoing sequential Sₙ2 alkylation at the C3 carbanion to install the gem-dimethyl moiety.
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Workup & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate. Purify the combined organic layers via silica gel chromatography (0-100% ethyl acetate in hexanes).
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Validation: The final product, 6-Fluoro-3,3-dimethylisoindolin-1-one, is isolated. LC-MS validation: m/z calculated for C₁₀H₁₀FNO[M+H]⁺ 180.1, found 180.1[2]. ¹H NMR will validate the structure via the appearance of a distinct 6H singlet (~1.5 ppm) corresponding to the newly installed gem-dimethyl protons.
References
- 001CHEMICAL. "CAS No. 1440519-93-6, 6-Fluoro-3,3-dimethylisoindolin-1-one." 001chemical.com.
- Google Patents. "US9809581B2 - Inhibitors of CXCR2." Google.com.
- Google Patents. "US10988464B2 - Modulators of chemokine receptors." Google.com.
